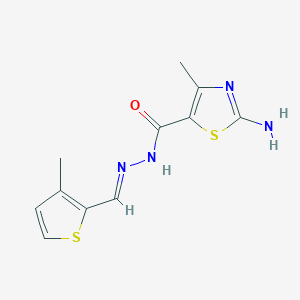

(E)-2-amino-4-methyl-N'-((3-methylthiophen-2-yl)methylene)thiazole-5-carbohydrazide

Description

Properties

IUPAC Name |

2-amino-4-methyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS2/c1-6-3-4-17-8(6)5-13-15-10(16)9-7(2)14-11(12)18-9/h3-5H,1-2H3,(H2,12,14)(H,15,16)/b13-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMSKVWEVRGVQX-WLRTZDKTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NNC(=O)C2=C(N=C(S2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=N/NC(=O)C2=C(N=C(S2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-amino-4-methyl-N'-((3-methylthiophen-2-yl)methylene)thiazole-5-carbohydrazide is a hybrid compound that incorporates a thiazole ring, a hydrazone moiety, and a methylthiophene substituent. This structural combination is believed to confer a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The compound's molecular formula is with a molecular weight of 280.4 g/mol .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-methylthiazole-5-carbohydrazide with 3-methylthiophen-2-aldehyde. The reaction conditions often include refluxing in ethanol with an acid catalyst, yielding good to excellent results . Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, derivatives containing the thiazole moiety have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some thiazole derivatives have been reported in the range of 3.91 to 62.5 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| Similar Thiazole Derivative | Escherichia coli | 32 | |

| Thiazole with Nitro Group | Pseudomonas aeruginosa | 25 |

The compound has demonstrated enhanced antibacterial properties compared to standard antibiotics such as nitrofurantoin, particularly against resistant strains of Staphylococcus aureus .

Anti-inflammatory Activity

Research indicates that thiazole derivatives can exhibit anti-inflammatory effects. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

The anticancer activity of thiazole-containing compounds has been a focus of research due to their ability to inhibit cell proliferation in various cancer cell lines. Some studies suggest that these compounds induce apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC significantly lower than conventional antibiotics, indicating its potential as a new antibacterial agent .

- Anti-inflammatory Mechanism Investigation : In another study, the anti-inflammatory effects were assessed using human monocyte-derived macrophages treated with the compound. Results showed a reduction in TNF-alpha production, suggesting its utility in managing inflammatory conditions .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through the Knoevenagel reaction, where 3-methylthiophene-2-carbaldehyde is reacted with malononitrile in the presence of a catalyst such as piperidine. The resulting product exhibits a planar structure stabilized by hydrogen bonding interactions, which contribute to its stability and reactivity in biological systems .

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Methylthiophene-2-carbaldehyde + Malononitrile | Ethanol, piperidine | High |

| 2 | Intermediate + Functionalized aldehydes | Acid catalysis | Variable (42.4% - 95.5%) |

Pharmacological Applications

The pharmacological potential of (E)-2-amino-4-methyl-N'-((3-methylthiophen-2-yl)methylene)thiazole-5-carbohydrazide has been evaluated in several studies. This compound belongs to the class of N-acylhydrazones, which have been identified as promising candidates for analgesic and anti-inflammatory drugs.

Analgesic Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant analgesic activity comparable to standard analgesics like dipyrone. The mechanism of action involves modulation of pain pathways, making it a candidate for further development in pain management therapies .

Table 2: Pharmacological Evaluation

| Compound | Activity Type | Dose (µmol/kg) | Efficacy |

|---|---|---|---|

| 8a | Analgesic | 100 | Similar to dipyrone |

| 8b | Anti-inflammatory | 100 | Significant reduction in inflammation |

Antimicrobial Activity

Additionally, this compound has shown antimicrobial properties against various bacterial strains. This suggests its potential use in developing new antimicrobial agents, particularly in combating resistant strains .

Material Science Applications

Beyond its medicinal properties, this compound also finds applications in material science. Its unique structural features allow it to be used as a precursor for synthesizing novel materials with specific electronic or optical properties.

Organic Electronics

Research indicates that derivatives can be utilized in organic electronic devices due to their ability to form stable thin films and their favorable charge transport properties . This opens avenues for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Table 3: Material Properties

| Property | Value |

|---|---|

| Charge Mobility | High |

| Thermal Stability | Moderate |

| Film Formation | Excellent |

Case Studies and Research Findings

A number of case studies highlight the effectiveness of this compound in various applications:

- Analgesic Efficacy : In vivo studies using mouse models demonstrated that certain derivatives significantly reduced pain response compared to controls, indicating their potential as effective analgesics .

- Antimicrobial Testing : Laboratory tests showed that the compound exhibited inhibitory effects against several pathogenic bacteria, suggesting its application in developing new antibiotics .

- Material Development : Research into the use of this compound in electronic materials revealed promising results for enhancing the performance of organic semiconductors, paving the way for innovative electronic devices .

Chemical Reactions Analysis

2.1. Cyclization Reactions

The carbohydrazide moiety participates in cyclization to form heterocyclic systems:

-

Oxadiazole formation : Reacts with CS₂/KOH to yield 1,3,4-oxadiazole-2-thiol derivatives (Figure 2) .

-

Pyrazole synthesis : Condensation with hydrazines or nitrile imines generates pyrazole-fused hybrids .

Example :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxadiazole cyclization | CS₂, KOH, ethanol, reflux | 5-(thiazolyl)-1,3,4-oxadiazole-2-thiol | ~74% |

2.2. Electrophilic Substitution

The thiophene and thiazole rings undergo electrophilic substitution:

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) target the thiophene ring at the 5-position.

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups on the thiazole ring .

2.3. Photochemical Reactivity

Under UV light, the thiazole-thiophene system undergoes:

-

Ring-opening : Cleavage of the S–C bond in thiazole forms thioketene intermediates .

-

Tautomerization : Hydrogen transfer between N and S atoms generates isomeric forms (e.g., thiol ↔ thione) .

Biological Activity Correlations

While direct data for this compound is limited, analogs exhibit:

-

Anti-HIV-1 activity : EC₅₀ values <20 μM (e.g., compound 5i in ).

-

Antioxidant effects : DPPH radical scavenging (IC₅₀ ~50 μM) .

Stability and Degradation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-2-amino-4-methyl-N'-((3-methylthiophen-2-yl)methylene)thiazole-5-carbohydrazide, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-amino-4-methylthiazole-5-carbohydrazide with 3-methylthiophene-2-carbaldehyde under acidic conditions. Key steps include:

- Dissolving the carbohydrazide in ethanol or DMF.

- Adding the aldehyde derivative (e.g., 3-methylthiophene-2-carbaldehyde) and catalytic acetic acid.

- Refluxing at 80–100°C for 6–12 hours to form the hydrazone linkage.

- Purification via recrystallization or column chromatography.

- Yields >70% are achievable with stoichiometric control and inert atmosphere .

Q. How can NMR and IR spectroscopy validate the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Confirm the presence of the thiophene methyl group (δ ~2.4 ppm, singlet) and the thiazole amino group (δ ~5.8 ppm, broad). The imine proton (N=CH) appears as a singlet at δ ~8.2 ppm.

- 13C NMR : The carbonyl carbon (C=O) resonates at δ ~165 ppm, while the thiophene and thiazole carbons appear between 110–150 ppm.

- IR : Stretching vibrations for C=N (1620–1640 cm⁻¹), C=O (1680–1700 cm⁻¹), and N-H (3200–3300 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational tools like Multiwfn analyze the electronic properties of this compound to predict reactivity?

- Methodological Answer :

- Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions.

- Perform frontier molecular orbital (FMO) analysis: A small HOMO-LUMO gap (<4 eV) suggests high reactivity.

- Electron localization function (ELF) plots reveal charge distribution in the thiazole-thiophene conjugated system.

- Compare results with experimental UV-Vis spectra to validate computational models .

Q. What strategies resolve crystallographic ambiguities in determining the (E)-configuration of the imine bond?

- Methodological Answer :

- Use SHELXL for single-crystal X-ray refinement. Key parameters:

- Refine the imine torsion angle (C=N–C–C) to confirm the (E)-geometry (>150°).

- Analyze anisotropic displacement parameters to rule out disorder.

- Validate hydrogen bonding (e.g., N–H···O/S interactions) to stabilize the configuration.

- Compare with DFT-optimized geometries to resolve discrepancies .

Q. How should researchers design biological assays to evaluate the antitumor potential of this compound?

- Methodological Answer :

- In vitro assays :

- Use MTT/WST-1 assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Measure ROS generation via DCFH-DA fluorescence to assess oxidative stress mechanisms.

- DNA interaction studies :

- Conduct ethidium bromide displacement assays to evaluate DNA intercalation.

- Use comet assays to detect DNA strand breaks.

- In vivo models : Xenograft mice studies with dose optimization (10–50 mg/kg) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature 1H NMR to detect hindered rotation (e.g., imine bond rotamers). Splitting at low temperatures (<−40°C) indicates conformational exchange.

- 2D NMR : Use HSQC and NOESY to assign overlapping signals (e.g., thiophene vs. thiazole protons).

- DFT simulations : Compare computed chemical shifts (GIAO method) with experimental data to identify misassignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.